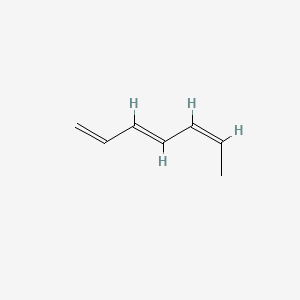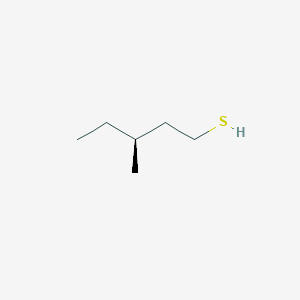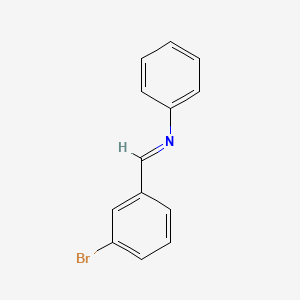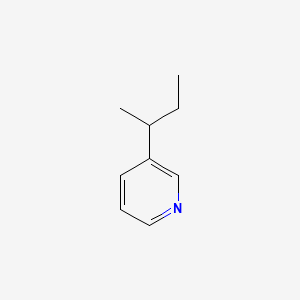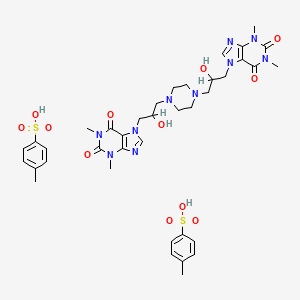
1,4-Piperazinediethanol, alpha,alpha'-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is a complex organic compound. It is known for its unique structure, which includes a piperazine ring and xanthine derivatives. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the xanthine derivatives. The final step involves the formation of the di-p-toluenesulfonate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Piperazinediethanol
- 1,3-Dimethylxanthine
- Di-p-toluenesulfonate derivatives
Uniqueness
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is unique due to its combination of a piperazine ring and xanthine derivatives. This structure imparts distinctive chemical properties that make it valuable in various research applications. Compared to similar compounds, it offers a unique set of interactions and reactivity patterns that can be exploited in different scientific fields.
Propriétés
Numéro CAS |
23238-19-9 |
|---|---|
Formule moléculaire |
C38H50N10O12S2 |
Poids moléculaire |
903.0 g/mol |
Nom IUPAC |
7-[3-[4-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H34N10O6.2C7H8O3S/c1-27-19-17(21(37)29(3)23(27)39)33(13-25-19)11-15(35)9-31-5-7-32(8-6-31)10-16(36)12-34-14-26-20-18(34)22(38)30(4)24(40)28(20)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-16,35-36H,5-12H2,1-4H3;2*2-5H,1H3,(H,8,9,10) |
Clé InChI |
HORFPDIDZCSTIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC(CN4C=NC5=C4C(=O)N(C(=O)N5C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


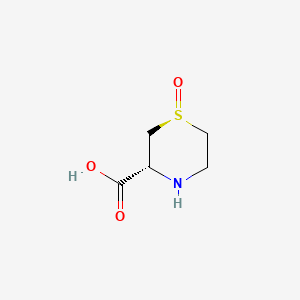
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)

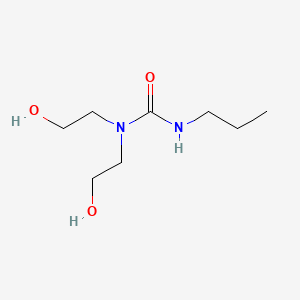
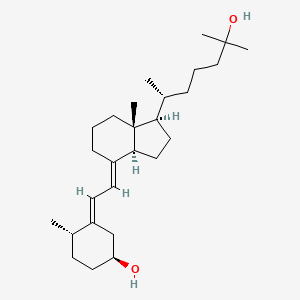


![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
